molecular formula C19H27Br2N3 B14207215 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine CAS No. 918443-23-9

5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine

Cat. No.: B14207215
CAS No.: 918443-23-9
M. Wt: 457.2 g/mol
InChI Key: GXRVMSMRNRZYDC-UHFFFAOYSA-N
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Description

5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is a chemical compound with the molecular formula C19H27Br2N3. It is a member of the pyrido[3,4-B]pyrazine family, which is known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two bromine atoms and two hexyl groups attached to the pyrido[3,4-B]pyrazine core, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine typically involves the bromination of a pyrido[3,4-B]pyrazine precursor. One common method is the direct bromination of 2,3-dihexylpyrido[3,4-B]pyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is not well-documented. its derivatives may interact with various molecular targets and pathways, depending on their specific structures and functional groups. For example, derivatives with biological activity may interact with enzymes, receptors, or other proteins, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine
  • 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-B]pyrazine
  • 5,7-Dibromo-2,3-diphenylthieno[3,4-B]pyrazine

Uniqueness

5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is unique due to its specific substitution pattern with bromine atoms and hexyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

918443-23-9

Molecular Formula

C19H27Br2N3

Molecular Weight

457.2 g/mol

IUPAC Name

5,8-dibromo-2,3-dihexylpyrido[3,4-b]pyrazine

InChI

InChI=1S/C19H27Br2N3/c1-3-5-7-9-11-15-16(12-10-8-6-4-2)24-18-17(23-15)14(20)13-22-19(18)21/h13H,3-12H2,1-2H3

InChI Key

GXRVMSMRNRZYDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(N=C2C(=N1)C(=CN=C2Br)Br)CCCCCC

Origin of Product

United States

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